molecular formula C8H4BrFN2O2 B11857645 6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid

6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B11857645
M. Wt: 259.03 g/mol
InChI Key: QUCYQISWILBMIS-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of brominated and fluorinated pyridine derivatives, which undergo cyclization in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its unique structure.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The exact pathways and targets depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

Uniqueness

6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

IUPAC Name

6-bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-5(10)6-2-11-7(8(13)14)12(6)3-4/h1-3H,(H,13,14)

InChI Key

QUCYQISWILBMIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=C(N2C=C1Br)C(=O)O)F

Origin of Product

United States

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